1-(2-Amino-6-hydroxyphenyl)ethanone
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Overview
Description
1-(2-Amino-6-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2 It is a derivative of acetophenone, characterized by the presence of an amino group and a hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-6-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of phenol with a mineral acid salt of aminoacetonitrile in the presence of an anhydrous aluminum chloride catalyst.
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups on the phenyl ring make it susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, sulfonated, and acylated derivatives.
Scientific Research Applications
1-(2-Amino-6-hydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-hydroxyphenyl)ethanone involves its interaction with molecular targets and pathways. For instance, its quorum sensing inhibitory activity against Pseudomonas aeruginosa is achieved by suppressing the secretion of acyl-homoserine lactones and virulence factors. This disturbance in the quorum sensing system leads to inhibited activity of antioxidant enzymes and enhanced oxidative stress, ultimately reducing the virulence of the pathogen .
Comparison with Similar Compounds
1-(2-Amino-6-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(4-Amino-2-hydroxyphenyl)ethanone: This compound also exhibits quorum sensing inhibitory activity but differs in the position of the amino and hydroxyl groups on the phenyl ring.
2-Hydroxyacetophenone: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Hydroxyacetophenone: Similar to 2-Hydroxyacetophenone but with the hydroxyl group in the para position, affecting its reactivity and applications.
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-(2-amino-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,9H2,1H3 |
InChI Key |
QQEVHINAIRMBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1O)N |
Origin of Product |
United States |
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